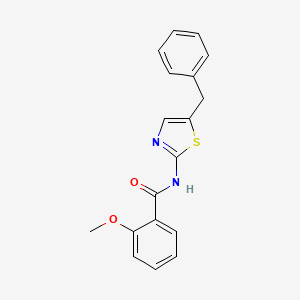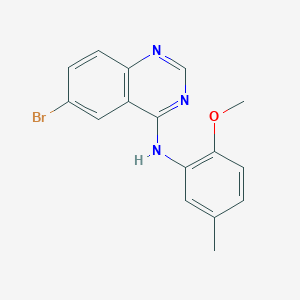![molecular formula C26H28N2O4 B4960162 3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood. However, it has been found to act as a partial agonist at the dopamine D2 receptor and a competitive antagonist at the serotonin 5-HT2A receptor. It has also been found to inhibit the binding of histamine to the histamine H1 receptor.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease food intake and body weight in animal models. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system.
実験室実験の利点と制限
One of the advantages of using 3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is its high selectivity for various receptors. It has also been found to exhibit good pharmacokinetic properties such as high oral bioavailability and good brain penetration. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One direction is the study of its potential use as a therapeutic agent for the treatment of obesity and related metabolic disorders. Another direction is the study of its potential use as a tool compound to study the role of various receptors in the regulation of food intake and energy balance. Additionally, the development of more soluble analogs of this compound could lead to improved pharmacological properties and increased utility in lab experiments.
Conclusion:
In conclusion, 3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention due to its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and a better understanding of the regulation of food intake and energy balance.
合成法
The synthesis of 3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves the reaction of 3-methoxy-4-(pentanoylamino)benzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with benzoyl chloride to obtain the final product.
科学的研究の応用
3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been found to exhibit various scientific research applications. It has been used as a tool compound to study the role of the dopamine D2 receptor in the regulation of food intake and energy balance. It has also been used as a ligand to study the binding affinity and selectivity of various receptors such as the serotonin 5-HT2A receptor and the histamine H1 receptor.
特性
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-4-13-25(29)28-23-15-14-21(17-24(23)31-2)27-26(30)20-11-8-12-22(16-20)32-18-19-9-6-5-7-10-19/h5-12,14-17H,3-4,13,18H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLKQTQLVCNNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-3-phenylmethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)

![6-(4-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960134.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)